![molecular formula C11H5F6N3O B2406964 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone CAS No. 1467386-93-1](/img/structure/B2406964.png)
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone, also known as TTA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
Synthesis Applications
Asymmetric Synthesis of Chiral Building Blocks : It's used in the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which is an important precursor in organic chemistry (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Creation of Novel Triazole Derivatives : It serves as a starting material for the synthesis of various 1,2,3-triazole derivatives, which have potential antimicrobial properties (Holla et al., 2005).
Synthesis of Triazole-based Antimicrobial Agents : Its derivatives have been synthesized and shown to have antimicrobial activities, especially against fungi and Gram-negative bacteria (Bochao et al., 2017).
Material Science and Chemistry
Corrosion Inhibition : Derivatives of this compound, such as MPTE, have been investigated as corrosion inhibitors for mild steel in corrosive environments (Jawad et al., 2020).
Hyperbranched Polymer Synthesis : It's used in the synthesis of hyperbranched polymers with controlled degrees of branching, demonstrating its utility in advanced polymer chemistry (Segawa, Higashihara, & Ueda, 2010).
Bioreduction Studies : Chemically synthesized derivatives of this compound have been used in bioreduction studies using alcohol dehydrogenases, illustrating its potential in biological chemistry applications (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It has been observed that it undergoes asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJERSTWHMKEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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